molecular formula C16H16O4 B3039528 6,7-Diallyloxy-4-methylcoumarin CAS No. 116703-26-5

6,7-Diallyloxy-4-methylcoumarin

Cat. No.: B3039528
CAS No.: 116703-26-5
M. Wt: 272.29 g/mol
InChI Key: NIMZYAZRYDGJJI-UHFFFAOYSA-N
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Description

6,7-Diallyloxy-4-methylcoumarin is a synthetic derivative of coumarin, a class of organic compounds known for their diverse biological activities and applications in various fields Coumarins are naturally occurring lactones found in many plants and are known for their pleasant aroma

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-diallyloxy-4-methylcoumarin typically involves the following steps :

    Condensation Reaction: Ethyl acetoacetate is condensed with phloroglucinol in the presence of concentrated sulfuric acid at 15°C. The reaction mixture is stirred for 4 hours at room temperature and then poured into ice to yield 5,7-dihydroxy-4-methylcoumarin.

    Allylation: The obtained 5,7-dihydroxy-4-methylcoumarin is dissolved in dry acetone containing allyl bromide and anhydrous potassium carbonate. The mixture is refluxed for 4 hours, cooled, and filtered. The residue is crystallized from acetone to yield this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 6,7-Diallyloxy-4-methylcoumarin can undergo various chemical reactions, including:

    Oxidation: The allyloxy groups can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Substitution: The allyloxy groups can participate in nucleophilic substitution reactions, leading to the formation of different substituted coumarin derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as potassium carbonate.

Major Products Formed:

    Oxidation Products: Epoxides or hydroxylated derivatives.

    Substitution Products: Amino or thio-substituted coumarin derivatives.

Mechanism of Action

The mechanism of action of 6,7-diallyloxy-4-methylcoumarin involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, its ability to generate reactive oxygen species (ROS) upon oxidation can lead to cellular damage in cancer cells, contributing to its anticancer properties .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to the presence of allyloxy groups at the 6 and 7 positions, which confer unique chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations and its applications in multiple research fields highlight its versatility and importance.

Properties

IUPAC Name

4-methyl-6,7-bis(prop-2-enoxy)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-4-6-18-14-9-12-11(3)8-16(17)20-13(12)10-15(14)19-7-5-2/h4-5,8-10H,1-2,6-7H2,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIMZYAZRYDGJJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=CC(=C(C=C12)OCC=C)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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